molecular formula C8H10N4S2 B3121514 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane CAS No. 288155-30-6

1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane

Cat. No. B3121514
CAS RN: 288155-30-6
M. Wt: 226.3 g/mol
InChI Key: BCIIBRJIADPFTQ-UHFFFAOYSA-N
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Description

1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane is a chemical compound with the molecular formula C10H14N4S2 . It has a molecular weight of 254.38 . The IUPAC name for this compound is 1,2-bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N4S2/c1-7-3-9(13-11-7)5-15-16-6-10-4-8(2)12-14-10/h3-4H,5-6H2,1-2H3,(H,11,13)(H,12,14) .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 799.1±60.0 °C and its predicted density is 1.40±0.1 g/cm3 . It is soluble in DMSO (≥ 100 mg/mL) but insoluble in water .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane, due to its pyrazole components, might be involved in antioxidant reactions, akin to those studied in ABTS/PP Decolorization Assays. Such assays reveal that certain antioxidants can form coupling adducts with radical cations, suggesting that compounds like this compound could participate in similar pathways, contributing to antioxidant capacity through specific reactions such as coupling, which may influence the comparison between antioxidants and their degradation products (Ilyasov et al., 2020).

Role in Cytochrome P450 Inhibition

Compounds containing pyrazole structures, like this compound, may act as inhibitors of Cytochrome P450 isoforms, playing a role in drug metabolism and potentially influencing drug-drug interactions. The specificity and potency of such inhibitors are crucial in deciphering the involvement of specific CYP isoforms, where pyrazole derivatives could offer selective inhibition pathways (Khojasteh et al., 2011).

Distribution and Metabolite Profiling

Research on the distribution of methyl sulfone metabolites in human tissues suggests that compounds like this compound might undergo metabolic transformations leading to distinct distribution patterns in liver compared to other tissues. Such studies highlight the need to understand the metabolic fate and tissue distribution of pyrazole-containing compounds (Chu et al., 2003).

Liquid Crystal Research

Pyrazoline derivatives, such as those structurally related to this compound, have been studied for their potential in creating new liquid crystal phases. The unique properties of such compounds, including the ability to form twist-bend nematic phases, are of interest in the development of advanced liquid crystal technologies (Henderson & Imrie, 2011).

Dental Applications

The inclusion of pyrazoline compounds in dental materials, such as flowable dental composites, can enhance their antibacterial properties. Studies on compounds similar to this compound in dental composites indicate that while they may improve antibacterial properties, they could also affect mechanical properties, such as compressive strength, which is crucial for the practical application of these materials in dentistry (Abaszadeh & Mohammadzadeh, 2020).

properties

IUPAC Name

5-methyl-3-[(5-methyl-1H-pyrazol-3-yl)disulfanyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c1-5-3-7(11-9-5)13-14-8-4-6(2)10-12-8/h3-4H,1-2H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIIBRJIADPFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)SSC2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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